3-Bromo-4-(1-piperidinylmethyl)pyridine
Description
3-Bromo-4-(1-piperidinylmethyl)pyridine is a brominated pyridine derivative featuring a piperidinylmethyl substituent at the 4-position. The bromine atom at position 3 facilitates cross-coupling reactions (e.g., Suzuki, Stille), while the piperidinylmethyl group enhances solubility and modulates electronic properties through its basic nitrogen .
Properties
IUPAC Name |
3-bromo-4-(piperidin-1-ylmethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c12-11-8-13-5-4-10(11)9-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHNBDRJWQVMAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=NC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601264887 | |
| Record name | Pyridine, 3-bromo-4-(1-piperidinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601264887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1449008-24-5 | |
| Record name | Pyridine, 3-bromo-4-(1-piperidinylmethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1449008-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 3-bromo-4-(1-piperidinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601264887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(1-piperidinylmethyl)pyridine typically involves the bromination of 4-(1-piperidinylmethyl)pyridine. The reaction is carried out under controlled conditions using bromine or a brominating agent. The process may involve the use of solvents such as dichloromethane or acetonitrile, and the reaction temperature is usually maintained at room temperature to ensure optimal yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and safety. The process is optimized to minimize waste and maximize yield, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-4-(1-piperidinylmethyl)pyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of pyridine N-oxides.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially leading to the formation of piperidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol at low temperatures.
Major Products:
Scientific Research Applications
Chemistry: 3-Bromo-4-(1-piperidinylmethyl)pyridine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science .
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological targets. It is also used in the development of bioactive molecules and potential therapeutic agents .
Medicine: The compound is investigated for its potential pharmacological properties. It is used in the synthesis of drug candidates targeting various diseases, including neurological disorders and cancer .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and specialty chemicals. Its unique reactivity makes it valuable in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-Bromo-4-(1-piperidinylmethyl)pyridine involves its interaction with specific molecular targets. The bromine atom and the piperidinylmethyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key Observations :
- Steric and Electronic Effects : The piperidinylmethyl group in the target compound introduces steric bulk and basicity compared to smaller substituents like thiophene or aryl groups. This impacts reactivity in cross-coupling reactions and solubility in polar solvents .
- Reactivity : Bromine at C3 enables Suzuki couplings (e.g., with aryl/heteroaryl boronic acids), as demonstrated in derivatives like 3-bromo-4-(4-trifluoromethylphenyl)pyridine (yields: 59–99%) . However, steric hindrance from the piperidinylmethyl group may reduce reaction rates compared to less bulky analogs .
- Biological Relevance : Piperidine-containing derivatives are prevalent in kinase inhibitors and GPCR modulators due to their ability to engage hydrogen bonds and cationic interactions .
Drug Discovery
- Piperidine-substituted bromopyridines serve as intermediates in kinase inhibitor synthesis. For instance, 1-(3-bromo-5-chloropyridin-4-yl)piperidine derivatives are key precursors in JAK2/3 inhibitor development .
- The pyrrolidinyl analog (3-bromo-4-(2-pyrrolidinyl)pyridine) has been explored for neuropharmacological applications due to its blood-brain barrier permeability .
Materials Science
- Thiophene- and aryl-substituted bromopyridines are utilized in organic semiconductors and metal-organic frameworks (MOFs) .
Biological Activity
3-Bromo-4-(1-piperidinylmethyl)pyridine is a chemical compound with the molecular formula and a molecular weight of 255.15 g/mol. It is recognized for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a bromine atom at the 3-position and a piperidinylmethyl group at the 4-position. This unique structure contributes to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | 3-bromo-4-(piperidin-1-ylmethyl)pyridine |
| Molecular Formula | C11H15BrN2 |
| Molecular Weight | 255.15 g/mol |
| CAS Number | 1449008-24-5 |
The mechanism of action of this compound involves its interaction with specific molecular targets, likely due to the presence of the bromine atom and the piperidinylmethyl group. These groups enhance its binding affinity towards certain enzymes or receptors, potentially acting as an inhibitor or modulator of various biochemical pathways.
Pharmacological Properties
Research indicates that this compound is being investigated for its pharmacological properties, particularly in the development of drug candidates targeting neurological disorders and cancer. It serves as an intermediate in synthesizing bioactive molecules and therapeutic agents .
Case Studies and Research Findings
- Antimicrobial Activity : A study on similar pyridine derivatives demonstrated significant antimicrobial activity, particularly against Mycobacterium tuberculosis. The structure-activity relationship indicated that modifications in the piperidine substituent could enhance efficacy against resistant strains .
- Cytotoxicity : The cytotoxic effects of derivatives containing piperidine rings have been analyzed, showing promising results against various cancer cell lines. The presence of basic substituents such as piperidine was linked to increased cytotoxicity, suggesting that this compound may exhibit similar properties .
- Neuropharmacological Effects : Preliminary studies suggest that compounds with similar structures may influence neurotransmitter systems, indicating potential applications in treating neurodegenerative diseases. The exact pathways remain to be elucidated but warrant further investigation.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
| Modification | Effect on Activity |
|---|---|
| Bromine substitution | Enhances binding affinity |
| Piperidinylmethyl group | Increases selectivity |
| Variations in substituents | Alters pharmacokinetics |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
